

# Application of Repaglinide in Patch-Clamp Studies of Ion Channels

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Compound of Interest		
Compound Name:	Repaglinide	
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### Introduction

**Repaglinide** is an oral antihyperglycemic agent belonging to the meglitinide class of drugs, primarily used in the management of type 2 diabetes mellitus.[1][2] Its principal mechanism of action involves the modulation of ion channels, specifically the ATP-sensitive potassium (K-ATP) channels, in pancreatic beta cells.[2][3][4] This modulation leads to the stimulation of insulin secretion, thereby lowering blood glucose levels.[1][2][3] The patch-clamp technique is an indispensable tool for investigating the electrophysiological effects of drugs like **Repaglinide** on ion channels at the molecular level. This document provides detailed application notes and protocols for studying the effects of **Repaglinide** on ion channels using patch-clamp electrophysiology.

### **Mechanism of Action**

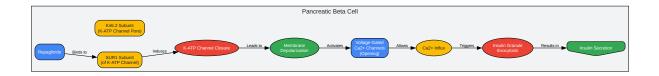
**Repaglinide** exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the K-ATP channel in pancreatic beta cells.[1][3] This binding event inhibits the channel's activity, leading to the closure of the K-ATP channels.[1][2][3][4] The K-ATP channel is a hetero-octameric complex composed of four SUR1 subunits and four inwardly rectifying potassium channel 6.2 (Kir6.2) subunits, which form the pore of the channel.[3][5][6]

The closure of K-ATP channels by **Repaglinide** reduces the outward flow of potassium ions, causing depolarization of the beta cell membrane.[2][4] This depolarization leads to the



opening of voltage-gated calcium channels, resulting in an influx of calcium ions into the cell.[2] [4] The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to insulin secretion.[2][4]

# Signaling Pathway of Repaglinide-Induced Insulin Secretion



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Caption: Signaling pathway of **Repaglinide**-induced insulin secretion.

# Quantitative Data: Repaglinide Interaction with K-ATP Channels

The following tables summarize the quantitative data from various patch-clamp and binding studies on the interaction of **Repaglinide** with K-ATP channels.

Table 1: Inhibitory Concentration (IC50) of Repaglinide on K-ATP Channels



Cell Type/Channel Composition	IC50 Value	Reference
Recombinant Kir6.2/SUR1 (HEK293 cells)	21 nmol/l	[7][8]
Native rat β-cell K-ATP channels	0.9–7 nmol/l	[7][8]
Normal glucose conditions	5.0 ± 1.4 nM	[9]
Whole-cell experiments (long duration)	89 pmol/l	[10]
Kir6.2/SUR1, Kir6.2/SUR2A, Kir6.2/SUR2B (high-affinity site)	2-8 nmol/l	[11]
Kir6.2 (low-affinity site)	230 μmol/l	[11]

Table 2: Binding Affinity (Kd) of **Repaglinide** 

<b>Channel Composition</b>	Kd Value	Reference
Kir6.2/SUR1	0.40 nmol/l	[7]
Kir6.2/SUR1[S1237Y] mutant	0.31 nmol/l	[7]
SUR1 alone	59 ± 16 nM	[5]
Kir6.2/SUR1 co-expressed	0.42 ± 0.03 nM	[5]
SUR1 co-expressed with Kir6.2ΔN14	51 ± 23 nM	[5]

## **Experimental Protocols**

# Protocol 1: Whole-Cell Patch-Clamp Recording of K-ATP Channels in HEK293 Cells

### Methodological & Application





This protocol describes the methodology for recording K-ATP channel currents in HEK293 cells transiently or stably expressing Kir6.2/SUR1 subunits and the application of **Repaglinide**.

#### 1. Cell Culture and Transfection:

- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- For transient transfection, co-transfect cells with plasmids encoding Kir6.2 and SUR1 subunits using a suitable transfection reagent.
- Recordings are typically performed 24-48 hours post-transfection.

#### 2. Solutions:

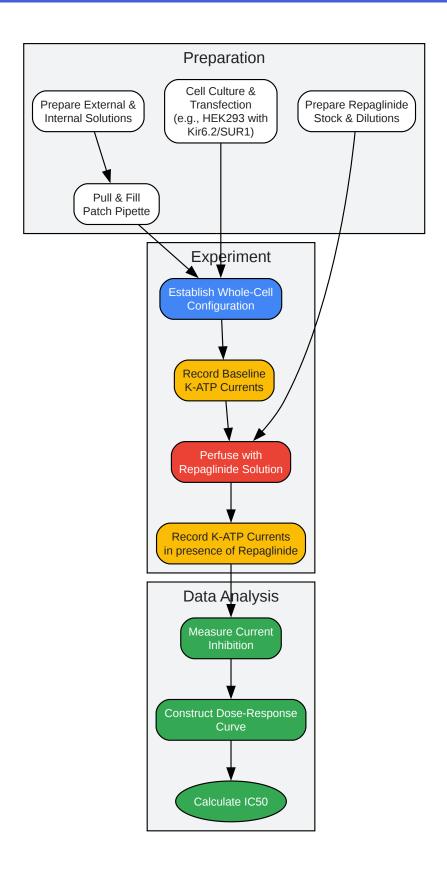
- External Solution (in mM): 140 KCl, 1 MgCl2, 2.6 CaCl2, 5 HEPES (pH 7.4 with KOH).
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 5 HEPES (pH 7.2 with KOH).
   ATP should be omitted from the internal solution to maximize K-ATP channel opening.
- **Repaglinide** Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of **Repaglinide** in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
- 3. Electrophysiological Recording:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M $\Omega$  when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a selected transfected cell.
- Hold the membrane potential at -60 mV.
- Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit K-ATP channel currents.



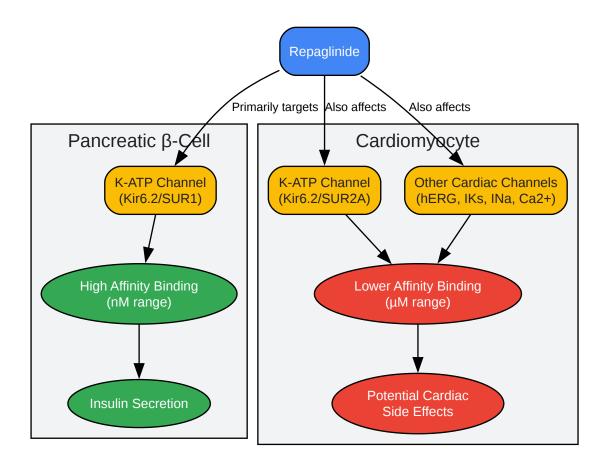
- Perfuse the cell with the external solution containing various concentrations of Repaglinide to determine its inhibitory effect on the channel currents.
- 4. Data Analysis:
- Measure the amplitude of the K-ATP current at a specific voltage (e.g., +40 mV) before and after the application of **Repaglinide**.
- Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the **Repaglinide** concentration.
- Fit the data with the Hill equation to determine the IC50 value.

## **Experimental Workflow**









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